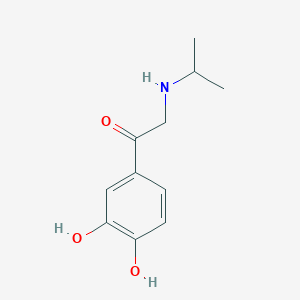

Isoproterenone

Cat. No. B087287

Key on ui cas rn:

121-28-8

M. Wt: 209.24 g/mol

InChI Key: BIQMIYWSZZTXEX-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04147799

Procedure details

4-(isopropylaminoacetyl)catechol hydrochloride (34 g.) is dissolved in 60 ml. of water and the aqueous solution is made alkaline with an aqueous saturated sodium hydrogen carbonate solution. The resulting alkaline solution is extracted with chloroform. Upon removal of the chloroform by distillation, crude 4-(isopropylaminoacetyl)catechol is obtained. The crude product is purified by recrystallization from benzene-petroleum ether. 20.9 g. of 4-(isopropylaminoacetyl)catechol and 10.2 g. of methylene chloride are dissolved in 20 ml. of methanol and the resulting solution is placed in a glass pressure reactor together with 3 g. of Tobin bronze shavings. An additional 40 ml. of methanol are added to the solution and the reactor is cooled with ice. An ice cold aqueous KOH solution (consisting of 11 g. of KOH and 15 ml. of water) is added thereto dropwise with stirring and, after the addition is complete, the reactor is sealed. The reaction is carried out with stirring at 100°-110° C. for 18 hours. After the reaction is complete, the methanol is distilled of under reduced pressure. The residual aqueous alkaline solution is mixed with 100 ml. of water and then extracted with ether. The ether extract is washed with 1N KOH and water and then dried. Upon distillation of the ether, crude α-isopropylamino-(3,4-methylenedioxy)acetophenone is obtained. Upon recrystallization of the crude product from benzene-petroluem ether, 8.2 g. of crystalline α-isopropylamino-(3,4-methylenedioxy)acetophenone are obtained.

Identifiers

|

REACTION_CXSMILES

|

Cl.[CH:2]([NH:5][CH2:6][C:7]([C:9]1[CH:10]=[C:11]([OH:16])[C:12](=[CH:14][CH:15]=1)[OH:13])=[O:8])([CH3:4])[CH3:3].C(=O)([O-])O.[Na+]>O>[CH:2]([NH:5][CH2:6][C:7]([C:9]1[CH:10]=[C:11]([OH:16])[C:12](=[CH:14][CH:15]=1)[OH:13])=[O:8])([CH3:4])[CH3:3] |f:0.1,2.3|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

34 g

|

|

Type

|

reactant

|

|

Smiles

|

Cl.C(C)(C)NCC(=O)C=1C=C(C(O)=CC1)O

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(O)([O-])=O.[Na+]

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The resulting alkaline solution is extracted with chloroform

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Upon removal of the chloroform

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

by distillation

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C)(C)NCC(=O)C=1C=C(C(O)=CC1)O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |